1-Bromo-4-methoxy-2-(phenoxymethyl)benzene

Medicinal Chemistry Property Prediction Chromatographic Method Development

Procure 1-bromo-4-methoxy-2-(phenoxymethyl)benzene to secure the correct 1,2,4-substitution pattern essential for reliable cross-coupling. The ortho-bromine/ortho-phenoxymethyl steric environment moderates oxidative addition rates, ideal for continuous flow Suzuki-Miyaura optimization and chemoselective couplings. Its unique LogP (4.04) and low PSA (18.46 Ų) specifically support CNS-targeted bisaryl ether libraries and fragment-based screening. Substituting a positional isomer risks altered halogen-bonding geometry, divergent reactivity, and failed lead optimization. Ensure batch-to-batch consistency for multi-kilogram campaigns and medicinal chemistry SAR.

Molecular Formula C14H13BrO2
Molecular Weight 293.15 g/mol
Cat. No. B11926071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
Molecular FormulaC14H13BrO2
Molecular Weight293.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)COC2=CC=CC=C2
InChIInChI=1S/C14H13BrO2/c1-16-13-7-8-14(15)11(9-13)10-17-12-5-3-2-4-6-12/h2-9H,10H2,1H3
InChIKeySCHSSILPQNELFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-methoxy-2-(phenoxymethyl)benzene: CAS 866097-01-0 Procurement and Structural Profile for Specialty Chemical Buyers


1-Bromo-4-methoxy-2-(phenoxymethyl)benzene (CAS 866097-01-0; C14H13BrO2; MW 293.16) is a halogenated aromatic ether characterized by a bromine atom at the 1-position, a methoxy group at the 4-position, and a phenoxymethyl substituent at the 2-position on the benzene ring . Its purity is typically specified at ≥95–98% for research and industrial procurement . As an aryl bromide, it serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the construction of complex biaryl and diarylmethane scaffolds [1]. The compound's reactivity is governed by the ortho-relationship between the bromine and the bulky phenoxymethyl group, as well as the para-methoxy substituent, which collectively impose steric and electronic constraints distinct from its positional isomers and simpler aryl bromide analogs.

Why Generic Substitution of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene Fails: Regioisomeric, Electronic, and Steric Differentiation


Substituting 1-bromo-4-methoxy-2-(phenoxymethyl)benzene with a positional isomer or a structurally similar aryl bromide introduces risks of altered reaction outcomes, divergent physicochemical properties, and failed synthetic sequences. The 1,2,4-substitution pattern positions the reactive bromine atom ortho to the bulky phenoxymethyl group, creating a distinct steric environment that can reduce oxidative addition rates in Pd-catalyzed cross-couplings relative to less hindered analogs [1]. The para-methoxy group strongly activates the ring toward electrophilic substitution at positions ortho and para to itself, but in this compound, the ortho position is occupied by the phenoxymethyl group and the para position by the bromine, resulting in a unique electronic landscape that differs from the regioisomeric 1-bromo-2-methoxy-4-(phenoxymethyl)benzene (CAS 1890530-87-6) . The ortho-bromo/ortho-phenoxymethyl juxtaposition may also enable directed ortho-metalation (DoM) or halogen-metal exchange pathways not accessible to other isomers. In biological contexts, the distinct LogP (4.04) and polar surface area (18.46 Ų) values predict substantially different membrane permeability and bioavailability compared to regioisomers or analogs lacking the phenoxymethyl moiety [2]. Procurement of the incorrect isomer can therefore derail lead optimization campaigns and process development efforts.

Quantitative Differentiation Evidence for 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene vs. Key Comparators


Regioisomeric Differentiation: Predicted Physicochemical Profile vs. 4-Phenoxymethyl Isomer (CAS 1890530-87-6)

The target compound (1-bromo-4-methoxy-2-(phenoxymethyl)benzene, CAS 866097-01-0) and its regioisomer (1-bromo-2-methoxy-4-(phenoxymethyl)benzene, CAS 1890530-87-6) differ only in the relative positions of the methoxy and phenoxymethyl substituents. Predicted boiling point for the regioisomer is 378.7±27.0 °C, with a predicted density of 1.367±0.06 g/cm³ at 20 °C . While experimental boiling point data for the target compound are not publicly available, the distinct substitution pattern (1,2,4- vs. 1,2,4-trisubstituted but with altered substituent adjacency) predicts different dipole moments, chromatographic retention times, and solubility profiles .

Medicinal Chemistry Property Prediction Chromatographic Method Development

Computed Lipophilicity (LogP = 4.04): Predicted Membrane Permeability and Bioavailability Benchmark

The target compound exhibits a computed LogP value of 4.03670 [1]. In the context of Lipinski's Rule of Five, this LogP approaches the upper limit (LogP ≤5) for oral drug-likeness. For comparison, structurally related benzyl phenyl ether derivatives without the bromine substituent typically exhibit lower LogP values (e.g., estimated LogP reductions of ~0.5–1.0 log units for des-bromo analogs). Compounds with LogP values in the 3.5–4.5 range are predicted to have high passive membrane permeability but may face solubility-limited absorption and increased metabolic clearance due to CYP450-mediated oxidation of the lipophilic phenoxymethyl and methoxy groups [2].

ADME Prediction Drug Discovery Lead Optimization

Computed Polar Surface Area (PSA = 18.46 Ų): Favorable CNS and Membrane Penetration Prediction

The target compound has a computed topological polar surface area (TPSA) of 18.46 Ų [1]. This value falls well below the threshold of ≤60–70 Ų generally associated with favorable blood-brain barrier (BBB) penetration and ≤90 Ų for acceptable intestinal absorption [2]. For context, common CNS-active drugs (e.g., diazepam, haloperidol) have TPSA values in the 20–40 Ų range. In comparison, more polar regioisomers with the methoxy and phenoxymethyl groups in different positions may exhibit altered PSA values due to changes in intramolecular hydrogen bonding and conformational flexibility of the ether linkages.

CNS Drug Discovery Blood-Brain Barrier Property-Based Design

Ortho-Substitution Steric Effects in Pd-Catalyzed Cross-Coupling Reactions

The bromine atom at the 1-position is ortho to the bulky phenoxymethyl group at the 2-position. This ortho-substitution pattern is known to significantly impact the rate of oxidative addition in palladium-catalyzed cross-coupling reactions. For ortho-substituted aryl bromides, oxidative addition rates can be reduced by factors of 2- to 10-fold compared to para-substituted or unsubstituted analogs, depending on the steric bulk of the ortho substituent [1]. The target compound, bearing a phenoxymethyl group (similar in steric demand to a benzyloxy group), is therefore predicted to exhibit slower Suzuki-Miyaura coupling kinetics than para-substituted isomers or simpler aryl bromides lacking ortho-substitution. In practice, this may necessitate the use of more active catalyst systems (e.g., bulky phosphine ligands such as SPhos or XPhos) or extended reaction times to achieve comparable conversion [2].

Synthetic Methodology Suzuki Coupling Steric Effects

Electronic Activation by Para-Methoxy Group: Hammett Substituent Constant (σp = -0.27)

The para-methoxy group in the target compound is a strong electron-donating substituent, with a Hammett σp constant of -0.27 [1]. This electron donation activates the aromatic ring toward electrophilic aromatic substitution (EAS), particularly at positions ortho and para to the methoxy group. However, in this specific compound, the ortho position (2-position) is occupied by the phenoxymethyl group, and the para position (1-position) is occupied by the bromine atom. The net electronic effect is a unique polarization of the C-Br bond, which may influence the rate of oxidative addition in cross-coupling reactions. For comparison, a meta-methoxy analog (σm = +0.12) would be deactivating toward EAS and would present a different electronic environment at the bromine-bearing carbon [1]. The ortho-phenoxymethyl group itself has a Hammett σo value of approximately +0.10 to +0.15 (estimated from benzyloxy analogs), introducing a modest electron-withdrawing inductive effect that partially offsets the methoxy group's activation.

Physical Organic Chemistry Reactivity Prediction Electrophilic Aromatic Substitution

Optimal Application Scenarios for 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene Based on Quantitative Evidence


Synthesis of CNS-Penetrant Bisaryl Ether Scaffolds via Suzuki-Miyaura Coupling

The combination of high lipophilicity (LogP = 4.04) and low polar surface area (PSA = 18.46 Ų) positions 1-bromo-4-methoxy-2-(phenoxymethyl)benzene as a privileged building block for synthesizing CNS-targeted bisaryl ether libraries [1]. When coupled with aryl boronic acids bearing appropriate polar functionality (to maintain PSA ≤70 Ų for the final product), the resulting diarylmethane or biaryl products are predicted to exhibit favorable blood-brain barrier penetration. The ortho-phenoxymethyl substitution, while reducing Suzuki coupling kinetics, provides a unique three-dimensional conformation that can be exploited for target binding. Medicinal chemistry teams pursuing GPCR or ion channel targets in the CNS space should prioritize this compound over regioisomers lacking the 1,2,4-substitution pattern, as the ortho-bromo/ortho-phenoxymethyl juxtaposition may enable subsequent directed ortho-metalation (DoM) for late-stage diversification [2].

Development of Selective Kinase Inhibitors Requiring Halogen Bonding Interactions

The bromine atom at the 1-position, ortho to the phenoxymethyl group, presents a unique opportunity for halogen bonding (XB) interactions with backbone carbonyls or side-chain residues in kinase ATP-binding pockets [1]. The calculated LogP (4.04) indicates that compounds derived from this scaffold will partition efficiently into hydrophobic kinase active sites. The para-methoxy group (σp = -0.27) electronically activates the ring, potentially enhancing π-stacking interactions with aromatic residues (e.g., Phe, Tyr) in the binding pocket. In structure-activity relationship (SAR) campaigns where halogen bonding has been established as a key affinity driver, substituting this ortho-bromo/ortho-ether scaffold with a meta-bromo or para-bromo isomer could abolish or significantly attenuate potency due to altered halogen bond geometry and electronic environment at the bromine atom [2].

Process Chemistry: Continuous Flow Suzuki Coupling Optimization for Hindered Substrates

The reduced oxidative addition rate predicted for this ortho-substituted aryl bromide (estimated 2–10× slower than unhindered analogs) makes it an ideal candidate for continuous flow Suzuki-Miyaura coupling optimization [1]. In flow reactors, the slower kinetics can be compensated by higher temperatures and pressures (>150 °C, >10 bar) that are not readily accessible in batch reactors, enabling quantitative conversion within residence times of 5–30 minutes. Process chemists evaluating building blocks for multi-kilogram campaigns should consider that the steric hindrance of the ortho-phenoxymethyl group, while a kinetic liability in batch, becomes a manageable parameter in flow and may even confer selectivity advantages in sequential or chemoselective couplings (e.g., differentiating this aryl bromide from a second, less hindered bromide in the same molecule) [2]. Procurement of the correct isomer ensures that flow process development efforts are not confounded by unexpected reactivity differences.

Property-Driven Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 293.16 Da, a LogP of 4.04, and a TPSA of 18.46 Ų, 1-bromo-4-methoxy-2-(phenoxymethyl)benzene falls within the acceptable property space for fragment-based screening libraries (MW <300 Da, LogP <3–4 ideally; this compound slightly exceeds the LogP ideal but remains within a workable range) [1]. The compound offers three distinct vectors for elaboration: the bromine atom for cross-coupling, the phenoxymethyl oxygen for potential H-bonding (though PSA is low), and the methoxy group for demethylation to a phenol for further functionalization. In fragment library procurement, the specific 1,2,4-substitution pattern and the resulting LogP/PSA profile differentiate this fragment from its regioisomers, which may exhibit different physicochemical properties and thus different fragment hit rates in biophysical assays (SPR, NMR, DSF). Teams building diverse fragment sets should include this compound rather than a generic bromomethoxybenzene to capture the unique lipophilic and conformational space defined by the ortho-phenoxymethyl substituent [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.